molecular formula C16H13ClFN3O2S B2970304 5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-61-7

5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2970304
CAS RN: 899732-61-7
M. Wt: 365.81
InChI Key: RWBGIRFOOPZQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C16H13ClFN3O2S and its molecular weight is 365.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Investigation

  • The study by Barany et al. (2005) on the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines highlights the utility of dithiazolidine derivatives as amino protecting groups, which could be relevant for the synthesis or modification of pyrimidine derivatives like the one (Barany, Hammer, Merrifield, & Bárány, 2005).

  • Research by Low et al. (2004) on racemic 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione-dimethylformamide and its structural characterization provides insight into the molecular and crystal structures of complex pyrimidine derivatives, which could offer a foundational understanding for studying similar compounds (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

Reactivity and Potential Applications

  • The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones by Rauf et al. (2010) for urease inhibition showcases the potential biological applications of pyrimidine derivatives in enzyme inhibition, which might extend to the compound of interest for its possible applications in scientific research (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Ben Hadda, 2010).

Chemical Properties and Synthesis Techniques

  • Studies on the chemistry of various pyrimidine derivatives, such as those by Briel et al. (2002), exploring the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile, contribute to the understanding of the reactivity of sulfur-containing pyrimidine derivatives. This knowledge could be applied to manipulate the chemical properties of the compound for specific scientific research applications (Briel, Franz, & Dobner, 2002).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S/c1-20-14-13(15(22)21(2)16(20)23)12(6-7-19-14)24-8-9-10(17)4-3-5-11(9)18/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBGIRFOOPZQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.